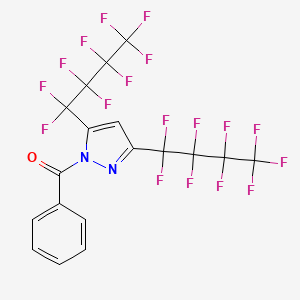
5-Amino-2-fluorobenzonitrile
Overview
Description
5-Amino-2-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often interact with various enzymes and receptors in the body due to their high electronegativity and small size .
Mode of Action
It’s known that the compound can react with lithium n,n-dialkylaminoborohydride reagent to yield 2-(n,n-dialkylamino)benzylamines . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, particularly those involving amines and nitriles .
Pharmacokinetics
Its physical properties such as melting point (92-96 °c), boiling point (2945±200 °C), and vapor pressure (00118mmHg at 25°C) suggest that it may have moderate bioavailability .
Result of Action
Given its potential interactions with various enzymes and receptors, it may influence a range of cellular processes .
Action Environment
The action, efficacy, and stability of 5-Amino-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and absorption in the body . Additionally, factors such as temperature and pH can impact its stability and reactivity .
Biochemical Analysis
Biochemical Properties
5-Amino-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can react with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . These interactions highlight the compound’s versatility and importance in biochemical synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause skin irritation and serious eye damage, indicating its potential impact on cellular integrity and function . Additionally, its role in biochemical reactions suggests that it may affect various cellular processes, including enzyme activity and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is crucial for its biochemical activity. For example, its interaction with zinc chloride-catalyzed reactions demonstrates its potential to influence molecular pathways and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in altered cellular functions and potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including skin irritation and serious eye damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in the synthesis of heterocyclic compounds highlights its importance in metabolic processes. The compound’s interactions with enzymes, such as those involved in zinc chloride-catalyzed reactions, demonstrate its potential to modulate metabolic pathways and influence biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-fluorobenzonitrile to produce 2-fluoro-5-nitrobenzonitrile, followed by reduction to yield this compound . Another method involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride and triethylamine, followed by further reactions to introduce the amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The nitrile group can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or nitric acid are used.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Reduced amines or other nitrogen-containing compounds.
- Oxidized products like nitro derivatives.
Scientific Research Applications
5-Amino-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Comparison: 5-Amino-2-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups on the benzene ringCompared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific derivatives .
Properties
IUPAC Name |
5-amino-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRAISBAAXRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967918 | |
| Record name | 5-Amino-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-81-5 | |
| Record name | 5-Amino-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)













